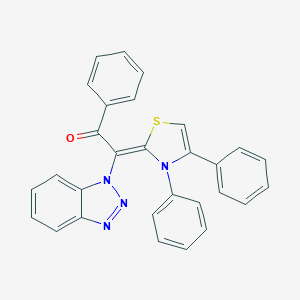
3,4,5-Triiodo-1-methylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Triiodo-1-methylpyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Triiodo-1-methylpyrazole typically involves the iodination of 1-methylpyrazole. One common method includes the use of elemental iodine and an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the process may include steps for the purification and crystallization of the final product to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Triiodo-1-methylpyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can be used to remove iodine atoms or modify the pyrazole ring.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated pyrazole derivatives, while substitution reactions can produce a variety of functionalized pyrazoles.
Aplicaciones Científicas De Investigación
3,4,5-Triiodo-1-methylpyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s iodine content makes it useful in radiolabeling studies and imaging techniques.
Industry: Used in the production of materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 3,4,5-Triiodo-
Propiedades
Fórmula molecular |
C4H3I3N2 |
|---|---|
Peso molecular |
459.79g/mol |
Nombre IUPAC |
3,4,5-triiodo-1-methylpyrazole |
InChI |
InChI=1S/C4H3I3N2/c1-9-4(7)2(5)3(6)8-9/h1H3 |
Clave InChI |
MEPMSAYZDXRJJK-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=N1)I)I)I |
SMILES canónico |
CN1C(=C(C(=N1)I)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[4-(phenylsulfonyl)benzoyl]amino}benzoate](/img/structure/B427461.png)

![Methyl 5-(acetylamino)-3-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B427464.png)


![6'-amino-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B427478.png)
![7-amino-9-(4-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B427479.png)
![7-(2-Naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B427480.png)
![5-Hydroxy-2-(2-naphthyl)naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B427482.png)
![(5-Hydroxynaphtho[1,2-b]furan-3-yl)(2-thienyl)methanone](/img/structure/B427483.png)

![7-(4-Chlorophenyl)-2-methyl-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B427487.png)

![1-methyl-3-oxo-3H-benzo[f]chromene-2-carbonitrile](/img/structure/B427492.png)
